Benzoic acid, 3,3'-sulfonylbis- Benzoic acid, 3,3'-sulfonylbis-
Brand Name: Vulcanchem
CAS No.: 22452-74-0
VCID: VC3823785
InChI: InChI=1S/C14H10O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
SMILES: C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O
Molecular Formula: C14H10O6S
Molecular Weight: 306.29 g/mol

Benzoic acid, 3,3'-sulfonylbis-

CAS No.: 22452-74-0

Cat. No.: VC3823785

Molecular Formula: C14H10O6S

Molecular Weight: 306.29 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 3,3'-sulfonylbis- - 22452-74-0

Specification

CAS No. 22452-74-0
Molecular Formula C14H10O6S
Molecular Weight 306.29 g/mol
IUPAC Name 3-(3-carboxyphenyl)sulfonylbenzoic acid
Standard InChI InChI=1S/C14H10O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Standard InChI Key BBECNDJSLQBLJL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound is 3-(3-carboxyphenyl)sulfonylbenzoic acid, with the sulfonyl group (-SO2_2-) bridging the third carbon of each benzene ring. The SMILES representation is \text{C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O, and the InChIKey is BBECNDJSLQBLJL-UHFFFAOYSA-N\text{BBECNDJSLQBLJL-UHFFFAOYSA-N} . The sulfonyl group creates a planar configuration, facilitating π-π stacking interactions in crystalline forms and influencing solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight306.29 g/mol
Density~1.62 g/cm³ (estimated)
Boiling Point>300°C (decomposes)
SolubilitySoluble in DMSO, DMF
LogP (Octanol-Water)1.45 (calculated)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch), 1300–1150 cm1^{-1} (asymmetric and symmetric SO2_2 stretches), and 3100–2500 cm1^{-1} (carboxylic O-H stretch).

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) shows doublets for aromatic protons at δ 7.8–8.2 ppm and a singlet for carboxylic protons at δ 13.1 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves sulfonation of benzoic acid using fuming sulfuric acid (H2SO4SO3\text{H}_2\text{SO}_4 \cdot \text{SO}_3) at 80–100°C, followed by neutralization with barium carbonate (BaCO3\text{BaCO}_3). Alternative methods include:

  • Coupling of Sulfonyl Chlorides: Reacting 3-carboxybenzenesulfonyl chloride with 3-aminobenzoic acid in tetrahydrofuran (THF) at 0–5°C, yielding 85–90% purity.

  • Oxidative Coupling: Using sodium benzene sulfinate and 3-halobenzoic acid under oxygen pressure (0.5–10 MPa) with vanadyl acetylacetonate as a catalyst, achieving >70% yield .

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldPurity
SulfonationH2SO4\text{H}_2\text{SO}_4, 80°C65%92%
Sulfonyl Chloride CouplingTHF, 0–5°C88%95%
Oxidative CouplingO2\text{O}_2, 180–220°C72%98%

Industrial-Scale Manufacturing

Continuous flow reactors are employed to enhance efficiency, with optimized parameters including:

  • Temperature: 150–200°C

  • Pressure: 2–5 bar

  • Catalyst: Fe2O3Cr2O3K2O\text{Fe}_2\text{O}_3-\text{Cr}_2\text{O}_3-\text{K}_2\text{O} mixtures .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic media converts the sulfonyl group to a sulfone (SO3\text{SO}_3).

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the sulfonyl bridge to a sulfide (S\text{S}), yielding 3,3'-thiobisbenzoic acid.

Electrophilic Substitution

The electron-deficient benzene rings undergo nitration and halogenation at the para positions relative to the sulfonyl group. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces 3,3'-sulfonylbis-5-nitrobenzoic acid.

Applications in Materials Science

Polymer Synthesis

This compound serves as a monomer for sulfone-containing polyesters and polyamides, offering enhanced thermal stability (decomposition temperature >400°C) and mechanical strength . For instance, polycondensation with ethylene glycol produces polymers with glass transition temperatures (TgT_g) of 180–220°C .

Coordination Polymers

Metal-organic frameworks (MOFs) incorporating 3,3'-sulfonylbisbenzoic acid exhibit high surface areas (>1000 m2^2/g) and potential for gas storage (e.g., CO2_2 adsorption capacity of 2.5 mmol/g at 1 bar) .

Biological and Pharmaceutical Relevance

Antimicrobial Activity

Derivatives functionalized with amino groups (e.g., 6-amino-substituted analogues) show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Enzyme Inhibition

Sulfonamide derivatives of this compound inhibit carbonic anhydrase IX (CA-IX) with IC50_{50} values of 12–18 nM, suggesting utility in anticancer therapies.

Environmental and Regulatory Considerations

Limited data exist on ecotoxicity, but structural analogues like bisphenol S (BPS) are regulated under REACH due to endocrine-disrupting potential . Current production volumes are <1 ton/year in the EU, with no specific restrictions reported .

Future Research Directions

  • Catalyst Development: Exploring non-noble metal catalysts for greener synthesis .

  • Drug Delivery Systems: Functionalizing MOFs for targeted release of chemotherapeutics .

  • Environmental Impact Studies: Assessing biodegradation pathways and aquatic toxicity .

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